10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is a complex organic compound with significant potential in scientific research and applications. Its molecular formula is with a molecular weight of approximately 360.87 g/mol . This compound falls under the classification of diazatricyclic compounds, which are known for their unique structural properties and biological activities.
The synthesis of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione typically involves multi-step organic reactions that may include cyclization and substitution processes. While specific methods may vary, the general approach includes:
Detailed technical protocols can be found in specialized chemical literature, but specific methodologies for this compound require further exploration in peer-reviewed journals.
The molecular structure of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione can be depicted as follows:
CC(CC1N2C(c(cc3)ccc3OC)=O)(N(c3ccccc3)C2=S)Oc2c1cccc2
The chemical reactivity of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is influenced by its functional groups:
These reactions are crucial for understanding the compound's behavior in biological systems and synthetic applications.
The mechanism of action for 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural complexity:
Further research is required to clarify these mechanisms through experimental validation.
The physical and chemical properties of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione include:
Property | Value |
---|---|
Molecular Weight | 360.87 g/mol |
Solubility in Water | Low (LogSw = -4.47) |
Partition Coefficient (LogP) | 4.40 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 4 |
Polar Surface Area | 30.427 Ų |
These properties are vital for predicting the compound's behavior in biological systems and its potential applications.
The applications of 10-(4-chlorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione span various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2